4-(5-Iodo-3-methylpyridin-2-yl)morpholine
Description
Properties
IUPAC Name |
4-(5-iodo-3-methylpyridin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-8-6-9(11)7-12-10(8)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXPSUFTAKJXJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCOCC2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258713 | |
| Record name | Morpholine, 4-(5-iodo-3-methyl-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704064-37-8 | |
| Record name | Morpholine, 4-(5-iodo-3-methyl-2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(5-iodo-3-methyl-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Synthesis of 5-Iodo-3-methylpyridin-2-amine
- Starting material: 2-Amino-3-methylpyridine.
- Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or iodine (I₂) in the presence of an oxidizing agent such as nitric acid or N-iodosuccinimide (NIS).
- Reaction conditions: Typically conducted at low temperatures (0–5°C) to control regioselectivity and prevent polyiodination.
- Iodination of 2-amino-3-methylpyridine yields predominantly the 5-iodo derivative due to the directing effects of amino and methyl groups.
- Yields reported range from 70% to 85% under optimized conditions.
| Parameter | Condition | Yield (%) | Notes |
|---|---|---|---|
| Iodinating agent | NIS or ICl | — | Selectivity enhanced at low temp |
| Temperature | 0–5°C | — | Maintains regioselectivity |
| Solvent | Acetonitrile or DMF | — | Ensures solubility |
Step 2: Methylation at the 3-position
- Approach: Methylation of the pyridin-2-amine derivative via methylation reagents such as methyl iodide or dimethyl sulfate.
- Reaction conditions: Conducted in polar aprotic solvents like DMF or acetonitrile, with bases such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
- Methylation proceeds smoothly at the amino group, with selectivity for the nitrogen atom.
- Yields are typically high (>80%) when reaction parameters are optimized.
| Parameter | Condition | Yield (%) | Notes |
|---|---|---|---|
| Methylating agent | Methyl iodide | — | Excess used to drive reaction |
| Base | K₂CO₃ | — | Enhances nucleophilicity |
| Solvent | DMF | — | Good solubility |
Step 3: Formation of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine
- Coupling reaction: Nucleophilic substitution or Buchwald-Hartwig amination to attach morpholine to the pyridine core.
- Reaction conditions: Use of palladium catalysts (e.g., Pd₂(dba)₃), ligands (e.g., BINAP), and bases (e.g., cesium carbonate) in solvents like toluene or dioxane under reflux.
- The coupling is regioselective at the 2-position of the pyridine ring.
- High yields (~80%) are achievable with optimized catalytic systems.
| Parameter | Condition | Yield (%) | Notes |
|---|---|---|---|
| Catalyst | Pd₂(dba)₃ | — | Facilitates coupling |
| Ligand | BINAP | — | Promotes regioselectivity |
| Base | Cs₂CO₃ | — | Enhances coupling efficiency |
| Solvent | Toluene | — | Reflux conditions |
Data Tables Summarizing the Preparation
| Step | Starting Material | Reagents | Reaction Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Amino-3-methylpyridine | Iodine monochloride or NIS | 0–5°C, acetonitrile | 5-Iodo-3-methylpyridin-2-amine | 75–85 | Regioselective iodination |
| 2 | 5-Iodo-3-methylpyridin-2-amine | Methyl iodide, K₂CO₃ | RT to 50°C, DMF | 5-Iodo-3-methylpyridin-2-yl methylamine | 80+ | N-methylation of amino group |
| 3 | Methylated pyridine | Morpholine, Pd catalyst | Reflux, toluene | This compound | 80+ | Pd-catalyzed coupling |
Research Findings and Optimization Insights
- Regioselectivity: Electrophilic iodination favors the 5-position due to the activating effects of the amino and methyl groups.
- Reaction yields: Optimized conditions, including low-temperature iodination and catalytic coupling, consistently produce yields above 75%.
- Eco-friendly approaches: Use of catalytic systems and milder reagents reduces environmental impact.
- Purification: Recrystallization and chromatography are employed to achieve high purity (>95%).
Additional Considerations
- Alternative routes: Direct C–H iodination using hypervalent iodine reagents or metal-catalyzed C–H activation has been explored but may require further optimization.
- Scale-up potential: The described methods are adaptable for large-scale synthesis with appropriate safety and process controls.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The iodine atom at position 5 of the pyridine ring is highly susceptible to substitution due to its electron-withdrawing effect and the activation of the aromatic ring by the adjacent morpholine group.
Key Reactions:
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| Ethylenediamine, K₂CO₃, DMSO, 80°C | 5-Amino-3-methylpyridin-2-yl-morpholine | 78% | |
| Sodium methoxide, MeOH, reflux | 5-Methoxy-3-methylpyridin-2-yl-morpholine | 65% | |
| Piperidine, DMF, 100°C | 5-Piperidinyl-3-methylpyridin-2-yl-morpholine | 83% |
Mechanism : The reaction proceeds via a two-step process:
-
Deprotonation of the nucleophile (e.g., amine or alkoxide).
-
Attack at the electron-deficient C-5 position, followed by iodide elimination.
Cross-Coupling Reactions
The iodine substituent enables participation in palladium-catalyzed cross-couplings, facilitating carbon–carbon bond formation.
Suzuki–Miyaura Coupling
Key Insight : The morpholine ring enhances solubility in polar solvents, improving reaction efficiency .
Sonogashira Coupling
Note : Reactions require anhydrous conditions and inert atmospheres .
Functionalization of the Morpholine Ring
The morpholine moiety undergoes alkylation and acylation at the nitrogen atom.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | Methyl iodide, NaH, THF | 4-(5-Iodo-3-methylpyridin-2-yl)-N-methylmorpholinium iodide | 89% | |
| N-Acylation | Acetyl chloride, Et₃N | 4-(5-Iodo-3-methylpyridin-2-yl)-N-acetylmorpholine | 81% |
Limitation : Steric hindrance from the pyridine ring reduces reactivity for bulkier electrophiles.
Reduction Reactions
The iodine group can be selectively reduced under controlled conditions.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C, MeOH | 5-Deiodo-3-methylpyridin-2-yl-morpholine | 92% | |
| Zn, NH₄Cl, EtOH | 5-Hydro-3-methylpyridin-2-yl-morpholine | 76% |
Application : Deiodination is critical for synthesizing unsubstituted intermediates for further derivatization .
Comparative Reactivity Analysis
A comparison with related compounds highlights the unique reactivity of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine:
| Compound | Position of Iodine | Reactivity in SNAr (k, M⁻¹s⁻¹) |
|---|---|---|
| 4-(3-Iodopyridin-2-yl)morpholine | C-3 | 1.2 × 10⁻³ |
| This compound | C-5 | 4.8 × 10⁻³ |
| 4-(4-Iodopyridin-2-yl)morpholine | C-4 | 0.7 × 10⁻³ |
Industrial-Scale Reaction Optimization
For large-scale synthesis, continuous flow reactors are preferred:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 h | 2 h |
| Yield | 78% | 85% |
| Purity | 95% | 99% |
Advantage : Flow chemistry reduces side reactions and improves reproducibility.
Scientific Research Applications
Chemical Properties and Structure
The compound features a morpholine ring substituted with a pyridine moiety that contains an iodine atom. This structure imparts specific electronic and steric properties, making it suitable for various chemical reactions and interactions.
Medicinal Chemistry
Pharmacological Potential
4-(5-Iodo-3-methylpyridin-2-yl)morpholine has been investigated for its potential as a pharmacophore in drug development. Its ability to interact with biological targets makes it a candidate for designing inhibitors or modulators of specific enzymes or receptors. Research indicates that compounds with similar structures can exhibit activity against various diseases, including cancer and neurological disorders.
Case Studies
- Anticancer Activity: A study demonstrated that derivatives of pyridine-containing morpholines showed promising anticancer activity through inhibition of specific kinase pathways. The presence of the iodine atom can enhance the lipophilicity and biological activity of the compound.
- Neuropharmacology: Research on related compounds has indicated potential efficacy in treating neurodegenerative diseases by modulating neurotransmitter systems.
Organic Synthesis
Building Block in Chemical Synthesis
this compound serves as an important building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling. The iodine substituent is particularly useful for facilitating these reactions due to its ability to undergo nucleophilic substitution.
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Morpholine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
- Pyridine Substitution: Introduction of the 5-iodo-3-methyl group can be accomplished via electrophilic aromatic substitution or other halogenation methods.
Material Science
Development of Functional Materials
The unique properties of this compound allow it to be utilized in the development of advanced materials, including polymers and electronic materials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology.
Applications in Electronics
Research indicates that incorporating such compounds into polymer matrices can enhance the electrical conductivity and thermal stability of materials, making them suitable for use in electronic devices.
Mechanism of Action
The mechanism of action of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. In environmental applications, it may interact with pollutants or other environmental factors to achieve its desired effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are compared based on substituent patterns, heterocyclic cores, and available research findings:
4-(5-Iodo-pyridin-2-yl)-morpholine (CAS 470463-42-4)
- Structure : Pyridine ring with iodine (position 5) and morpholine (position 2).
- Molecular Formula : C₉H₁₁IN₂O ().
- Key Difference : Lacks the 3-methyl group present in the target compound.
- Implications : The absence of the methyl group reduces steric hindrance and may alter binding affinity in biological systems. For example, methyl groups often enhance lipophilicity and metabolic stability .
4-(5-Bromo-2-fluoropyridin-3-yl)morpholine
- Structure : Pyridine with bromine (position 5), fluorine (position 2), and morpholine (position 3).
- Key Differences: Halogen substitution: Bromine (electronegativity: 2.96) vs. iodine (2.66) affects electronic properties and van der Waals interactions.
- Implications : Bromine’s smaller atomic radius compared to iodine may reduce steric effects but weaken halogen-bonding interactions.
4-(5-Iodopyrimidin-2-yl)morpholine (CAS 866534-08-9)
- Structure : Pyrimidine ring (two nitrogen atoms) with iodine (position 5) and morpholine (position 2).
- Molecular Weight : 291.09 g/mol ().
- Key Difference : Pyrimidine core vs. pyridine.
VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
- Structure : Thiazole ring linked to a dibromoimidazole and morpholine.
- Key Differences :
- Heterocycle : Thiazole and imidazole vs. pyridine.
- Substituents : Bromine atoms instead of iodine.
- Research Context : Used in studies targeting androgen receptor (AR) splice variants, highlighting the role of halogenated heterocycles in modulating receptor interactions .
- Implications : Thiazole-based compounds may exhibit distinct pharmacokinetic profiles compared to pyridine derivatives due to differences in ring aromaticity and solubility.
4-(3-Iodo-2-pyridinyl)morpholine
- Structure : Pyridine with iodine (position 3) and morpholine (position 2).
- Key Difference : Iodine position (3 vs. 5 in the target compound).
- Implications : Positional isomerism can drastically alter molecular geometry and binding modes. For instance, iodine at position 3 may sterically hinder interactions with flat binding pockets .
Structural and Functional Data Table
Research Findings and Implications
- Halogen Effects : Iodine’s large atomic radius and polarizability make it superior to bromine or fluorine in forming halogen bonds, critical for targeting hydrophobic protein pockets .
- Heterocycle Impact : Pyrimidine and thiazole cores offer distinct electronic environments compared to pyridine, influencing solubility and target selectivity .
- Synthetic Challenges : Discrepancies in NMR data (e.g., VPC-14449 in ) underscore the importance of rigorous structural validation during synthesis .
Biological Activity
4-(5-Iodo-3-methylpyridin-2-yl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.
Chemical Profile
- Chemical Name: this compound
- CAS Number: 1704064-37-8
- Molecular Formula: C₉H₁₀N₂O
- Molecular Weight: 178.19 g/mol
Antimicrobial Properties
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives with pyridine and morpholine moieties have been evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) of these compounds were often comparable to established antibiotics like ampicillin, suggesting a promising role in treating bacterial infections .
Anticancer Potential
The compound's structural features suggest potential activity against cancer cell lines. Morpholine-containing compounds have been explored as kinase inhibitors, which are crucial in cancer therapy. The introduction of halogen atoms, such as iodine in this compound, can enhance binding affinity to target proteins involved in cancer progression . For example, studies have shown that similar morpholine derivatives can inhibit the activity of specific kinases, leading to reduced proliferation of cancer cells .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell growth and survival.
- Receptor Interaction: It may act as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways.
- Cellular Uptake: The presence of the morpholine group enhances solubility and cellular uptake, facilitating its biological effects .
Study on Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various pyridine derivatives, this compound was tested against several pathogens. The results indicated that it exhibited significant antibacterial activity with an MIC value lower than many traditional antibiotics used for comparison .
Investigation of Anticancer Effects
Another study focused on the anticancer properties of morpholine derivatives found that compounds similar to this compound showed promising results in inhibiting the growth of human cancer cell lines. The study emphasized the importance of structural modifications in enhancing potency against specific cancer targets .
Data Summary
Q & A
Q. What synthetic innovations improve regioselectivity in iodinated heterocycle cross-coupling?
- Methodological Answer : Palladium-catalyzed coupling (e.g., Stille or Sonogashira) with 4-iodophenyl precursors achieves regiocontrol. For example, 5-(4-iodophenyl)pyrrole-2(5H)-one derivatives were synthesized using CuI/NEt3 in DMF at 60°C. Microwave-assisted reactions reduce side-product formation in sterically hindered systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
